molecular formula C14H16Cl2F3N5 B6181947 1-[2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride CAS No. 2624122-38-7

1-[2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride

Cat. No. B6181947
CAS RN: 2624122-38-7
M. Wt: 382.2
InChI Key:
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The pyridine ring is also a six-membered ring but with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The trifluoromethyl group attached to the pyrimidine ring adds to the complexity .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various reactions due to its nitrogen atom . Similarly, the pyrimidine and pyridine rings can also participate in various chemical reactions due to their nitrogen atoms .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyridine and pyrimidine rings separately, followed by their coupling with the pyrrolidine ring. The final step involves the formation of the dihydrochloride salt.", "Starting Materials": [ "4-chloropyridine", "2-amino-4,6-bis(trifluoromethyl)pyrimidine", "3-aminopyrrolidine", "Sodium hydride", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-(pyridin-4-yl)acetonitrile", "React 4-chloropyridine with sodium hydride in dry ethanol to form 4-pyridyl sodium salt", "Add chloroacetonitrile to the above reaction mixture and reflux for 24 hours", "Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether", "Purify the product by recrystallization to obtain 2-(pyridin-4-yl)acetonitrile", "Step 2: Synthesis of 2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine", "React 2-amino-4,6-bis(trifluoromethyl)pyrimidine with 2-(pyridin-4-yl)acetonitrile in chloroform", "Heat the reaction mixture to reflux for 24 hours", "Purify the product by column chromatography to obtain 2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine", "Step 3: Synthesis of 1-[2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine", "React 2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine with 3-aminopyrrolidine in chloroform", "Heat the reaction mixture to reflux for 24 hours", "Purify the product by column chromatography to obtain 1-[2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine", "Step 4: Formation of dihydrochloride salt", "Dissolve 1-[2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine in hydrochloric acid", "Add diethyl ether to the above solution and stir for 1 hour", "Filter the precipitated product and wash with diethyl ether", "Dry the product under vacuum to obtain 1-[2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride" ] }

CAS RN

2624122-38-7

Molecular Formula

C14H16Cl2F3N5

Molecular Weight

382.2

Purity

95

Origin of Product

United States

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